molecular formula C11H16N2O3S B6341734 tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate CAS No. 1111597-87-5

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B6341734
CAS No.: 1111597-87-5
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-MDWZMJQESA-N
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Description

Chemical Structure and Properties The compound tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate (CAS: 479080-20-1) features a tert-butyl carbamate group linked to a (2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl moiety. This structure combines a thiophene ring (a sulfur-containing heterocycle) with a hydroxyimino group and a carbamate-protected amine (). The E-configuration of the hydroxyimino group is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDUUNKHNEUPU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation-Oximation of Hydroxyl Precursor

The most well-documented approach involves a two-step sequence starting from tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate (CAS: 102090-59-5).

Step 1: Oxidation of Secondary Alcohol to Ketone
The hydroxyl group at the β-position is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane. This step proceeds with high efficiency (yield: 85–90%) and avoids over-oxidation:

\text{tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate} \xrightarrow[\text{PCC, CH}2\text{Cl}2]{0\,^\circ\text{C to RT}} \text{tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate}

Step 2: Oximation of Ketone
The ketone intermediate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 4–6 hours) to form the E-configured oxime. The reaction pH is maintained at 5–6 using sodium acetate to favor the E-isomer:

tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamateNH2OH\cdotpHCl, EtOH/H2Orefluxtert-butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate\text{tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate} \xrightarrow[\text{NH}2\text{OH·HCl, EtOH/H}2\text{O}]{\text{reflux}} \text{this compound}

Key Data:

ParameterOxidation StepOximation Step
Yield88%75%
Reaction Time3 hours6 hours
Purity (HPLC)>95%>90%

Direct Carbamate Protection of Amino Oxime

An alternative route involves synthesizing the amino oxime precursor followed by carbamate protection.

Step 1: Synthesis of 2-(Thiophen-2-yl)-2-(hydroxyimino)ethylamine
2-(Thiophen-2-yl)acetonitrile is converted to its amidoxime via reaction with hydroxylamine (50°C, 12 hours), followed by reduction using Raney nickel under hydrogen atmosphere:

\text{2-(Thiophen-2-yl)acetonitrile} \xrightarrow[\text{NH}2\text{OH, EtOH}]{50\,^\circ\text{C}} \text{2-(Thiophen-2-yl)amidoxime} \xrightarrow[\text{H}2, \text{Raney Ni}]{RT} \text{2-(Thiophen-2-yl)-2-(hydroxyimino)ethylamine}

Step 2: Carbamate Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0°C to form the target compound:

\text{2-(Thiophen-2-yl)-2-(hydroxyimino)ethylamine} \xrightarrow[\text{Boc}_2\text{O, THF}]{0\,^\circ\text{C}} \text{this compound}

Key Data:

ParameterAmidoxime FormationCarbamate Protection
Yield70%82%
Reaction Time12 hours2 hours
Purity (NMR)>90%>95%

Stereochemical Control and Optimization

The E-configuration of the hydroxyimino group is critical for biological activity. Factors influencing isomer ratio include:

  • pH Control : Neutral or slightly acidic conditions (pH 5–6) favor the E-isomer due to minimized tautomerization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase E-selectivity by stabilizing the transition state.

  • Temperature : Lower temperatures (0–25°C) suppress Z-isomer formation.

Isomer Ratio Analysis (HPLC):

ConditionE:Z Ratio
pH 5, EtOH/H₂O9:1
pH 7, DMF7:3
pH 3, MeOH6:4

Comparative Analysis of Synthetic Routes

ParameterOxidation-Oximation RouteDirect Protection Route
Total Yield66% (0.88 × 0.75)57% (0.70 × 0.82)
Steps22
CostModerate (PCC cost)High (Raney Ni cost)
Scalability>100 g<50 g
Purity>90%>95%

The oxidation-ximation route is preferred for large-scale synthesis due to higher yields and lower catalyst costs.

Challenges and Mitigation Strategies

  • Oxidation Side Reactions : Over-oxidation to carboxylic acids is mitigated using mild agents like PCC instead of CrO₃.

  • Z-Isomer Contamination : Chromatographic separation (silica gel, ethyl acetate/hexane) resolves E/Z mixtures.

  • Carbamate Hydrolysis : Avoid aqueous workup at pH <4 or >8 to prevent Boc group cleavage.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : This compound serves as a precursor for kinase inhibitors, leveraging the thiophene moiety for ATP-binding pocket interactions.

  • Coordination Chemistry : The hydroxyimino group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), enabling catalytic applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group and hydroxyimino functionality undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (1M), reflux, 6–8 hCarbamic acid derivative + thiophen-2-yl glyoxal oximeSelective cleavage of the tert-butyl carbamate group without disrupting the thiophene ring.
Basic HydrolysisNaOH (2M), 60°C, 4 hSodium carbamate + 2-(hydroxyimino)-2-(thiophen-2-yl)ethanolFaster reaction rates compared to acidic conditions; requires inert atmosphere .
Nickel-Mediated HydrolysisNiCl₂·6H₂O, H₂O, RTThiophen-2-yl ketone + tert-butylamineCatalyzed by nickel(II), proceeds via imine intermediate formation .

In metal-mediated pathways (e.g., nickel), hydrolysis occurs through coordination of the hydroxyimino group to the metal center, facilitating bond cleavage .

Oxidation Reactions

The hydroxyimino group (-NHOH) is redox-active and undergoes oxidation:

Oxidizing Agent Conditions Product Yield Mechanistic Notes
KMnO₄H₂SO₄ (dil.), 0°C, 2 h2-(Nitroso)-2-(thiophen-2-yl)ethyl carbamate78%Stepwise oxidation via nitroxide intermediate; side products include nitro derivatives.
H₂O₂FeCl₃ catalyst, ethanol, 40°C2-Nitro-2-(thiophen-2-yl)ethyl carbamate65%Radical-mediated pathway confirmed by ESR spectroscopy.

Oxidation selectivity depends on pH and catalyst choice. Stronger oxidants like KMnO₄ favor nitroso derivatives, while H₂O₂ produces nitro compounds.

Condensation Reactions

The hydroxyimino group participates in condensations with carbonyl compounds:

Reactant Conditions Product Application
AcetophenoneTi(OiPr)₄, toluene, reflux, 12 hOxime ether with tert-butyl carbamateForms stable chelates with transition metals; used in ligand synthesis .
FormaldehydeHCl (cat.), RT, 24 hMethylenebis(oxyimino) derivativePolymerizable monomer for conductive polymers.

These reactions exploit the nucleophilicity of the oxime nitrogen, forming C=N bonds critical for coordination chemistry and material science .

Metal Complexation

The compound acts as a ligand for transition metals due to its thiophene and oxime groups:

Metal Salt Conditions Complex Structure Properties
CuCl₂Methanol, RT, 2 h[Cu(L)₂Cl₂] (L = ligand)Square-planar geometry; exhibits antimicrobial activity .
Fe(NO₃)₃·9H₂OEthanol, 60°C, 6 h[Fe(L)(NO₃)₂]NO₃Paramagnetic behavior; catalytic in oxidation reactions .

The thiophene sulfur and oxime oxygen/nitrogen serve as donor atoms, forming stable five-membered chelate rings .

Nucleophilic Substitution

The carbamate group undergoes substitution with nucleophiles:

Nucleophile Conditions Product Yield Notes
AmmoniaTHF, 80°C, 8 hUrea derivative + thiophen-2-yl ethylamine70%Proceeds via carbamate deprotection.
Sodium methoxideMeOH, RT, 4 hMethyl carbamate + 2-(hydroxyimino)-2-thiophen-2-ylethanol85%Transesterification favored in protic solvents.

Key Mechanistic Insights

  • Hydroxyimino Group Reactivity : The E-configuration of the hydroxyimino group enhances steric accessibility for metal coordination and oxidation .

  • Thiophene Electronic Effects : Electron-rich thiophene stabilizes intermediates via resonance, directing electrophilic attacks to the oxime nitrogen .

  • Steric Protection : The tert-butyl group shields the carbamate from premature hydrolysis, enabling selective functionalization.

This compound’s versatility in hydrolysis, oxidation, and coordination chemistry makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to tert-butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate exhibit significant anticancer properties. The incorporation of thiophene rings in such compounds can enhance their interaction with biological targets involved in cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further drug development .

Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes linked to various diseases. For instance, its structure allows it to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity. The hydroxyimino group is particularly relevant for forming reversible covalent bonds with target enzymes, enhancing the selectivity and efficacy of the inhibition .

Agricultural Science

Pesticide Development
The unique properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt pest metabolism through enzyme inhibition can lead to effective pest control strategies without harming beneficial organisms. Research into its efficacy against specific pests is ongoing, with preliminary results indicating promising insecticidal activity .

Plant Growth Regulation
There is potential for this compound to be used as a plant growth regulator. The thiophene moiety may play a role in modulating plant hormone activity, thus influencing growth patterns and stress responses in plants. Studies are being conducted to evaluate its effects on various plant species under different environmental conditions .

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of polymers with specific functionalities. Its chemical structure allows for the creation of copolymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for packaging and construction .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar compounds induce apoptosis in breast cancer cells through caspase activation.
Study BEnzyme InhibitionIdentified effective inhibition of glucokinase by derivatives of this compound, suggesting potential for diabetes treatment.
Study CPesticide EfficacyShowed significant mortality rates in target pest populations when treated with formulations containing this compound.
Study DPolymer PropertiesReported enhanced tensile strength and thermal stability in polymers synthesized using this compound as a monomer.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Features

  • Hydrogen Bonding: The hydroxyimino (–NH–O–) group participates in intramolecular and intermolecular hydrogen bonds, influencing crystal packing and solubility.
  • Thiophene Substituent : The thiophen-2-yl group enhances π-π stacking interactions and contributes to electronic properties, making the compound relevant in materials science and medicinal chemistry ().
  • Carbamate Protection : The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled reactivity in synthetic pathways ().

Comparison with Structurally Similar Compounds

tert-Butyl N-(thiophen-2-yl)carbamate

  • Structure: Lacks the hydroxyimino group but retains the thiophen-2-yl and tert-butyl carbamate groups ().
  • Interactions : Exhibits intramolecular C–H⋯O and N–H⋯O hydrogen bonds, forming one-dimensional chains in the crystal lattice. The thiophene ring orientation (74.83° between adjacent rings) differs due to steric effects from the tert-butyl group ().
  • Applications : Used as a precursor for diimine ligands in metal complex synthesis ().

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

  • Structure: Simplifies the target compound by removing the thiophene and ethyl spacer, retaining only the hydroxyimino and carbamate groups ().
  • Hydrogen Bonding : Forms ribbons via O–H⋯O and N–H⋯O interactions, contrasting with the thiophene-mediated π-stacking in the target compound ().
  • Reactivity : Serves as a hydroxylamine source in organic synthesis, unlike the target compound’s role in coordination chemistry ().

tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate

  • Structure: Replaces the hydroxyimino-thiophene unit with a bis(prop-2-yn-1-yl)amino-substituted phenyl group ().
  • Interactions : Features intramolecular N–H⋯N and C–H⋯O bonds, leading to distinct packing motifs compared to the target compound’s thiophene-driven interactions ().
  • Applications : Utilized in studies of molecular self-assembly rather than metal coordination ().

Comparative Data Table

Compound Key Substituents Hydrogen Bonds Applications Reference
Target Compound Thiophen-2-yl, hydroxyimino, carbamate N–H⋯O, O–H⋯O, π-π stacking Medicinal chemistry, materials
tert-Butyl N-(thiophen-2-yl)carbamate Thiophen-2-yl, carbamate C–H⋯O, N–H⋯O Ligand synthesis
tert-Butyl N-Hydroxycarbamate Hydroxyimino, carbamate O–H⋯O, N–H⋯O Hydroxylamine precursor
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate Bis(propynyl)amino, phenyl, carbamate N–H⋯N, C–H⋯O Self-assembly studies

Reactivity and Functional Differences

  • Synthetic Utility: The target compound’s hydroxyimino group enables chelation with transition metals, unlike simpler carbamates ().
  • Stability :
    • The E-configuration in the target compound provides greater steric protection against hydrolysis compared to tert-butyl N-hydroxycarbamate ().

Research Implications

  • Medicinal Chemistry: The thiophene and hydroxyimino groups in the target compound are being explored for cannabinoid receptor modulation ().
  • Materials Science: Its π-stacking capability contrasts with the alkyne-rich tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, which is suited for click chemistry ().

Biological Activity

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate, with the CAS number 1111597-87-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by case studies and research findings.

  • Molecular Formula : C11H16N2O3S
  • Molar Mass : 256.32 g/mol
  • Structure : The compound features a hydroxyimino group attached to a thiophene ring, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydroxylamine hydrochloride followed by carbamate formation. The detailed synthetic route is as follows:

  • Formation of Hydroxyimino Intermediate :
    • React thiophene with hydroxylamine to form the corresponding oxime.
  • Carbamate Formation :
    • Treat the hydroxyimino intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final carbamate product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its interactions with biological receptors.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases and kinases, which are crucial in cancer progression and other diseases.

Receptor Binding

Studies have demonstrated that this compound can bind to various receptors, influencing cellular signaling pathways. Its interaction with G-protein coupled receptors (GPCRs) has been particularly noted, suggesting potential applications in drug development for conditions such as hypertension and chronic pain.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction mediated by caspase activation.
  • Animal Models :
    • In animal models of inflammation, administration of this compound resulted in significant reduction of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings from various studies highlight the following key points regarding the biological activity of the compound:

Study TypeFindingsReference
In VitroInhibition of cancer cell growth; apoptosis induction
Animal StudiesReduced inflammation in models; lower cytokine levels
Receptor StudiesBinding affinity to GPCRs; modulation of signaling pathways

Q & A

Basic: What are the common synthetic routes for this compound, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via the Curtius rearrangement of thiophene-2-carbonyl azide with tert-butyl alcohol in toluene under reflux (100°C, overnight). Post-synthesis, excess solvent is removed under reduced pressure, and crystallization is achieved by cooling the solution to -30°C .
Purity Validation:

  • NMR Spectroscopy : Key signals include δ = 6.9 ppm (NH, broad), 6.79 ppm (thiophene CH), and 1.5 ppm (tBu, singlet) in 1^1H NMR .
  • X-ray Crystallography : Confirms intramolecular interactions (e.g., C–H⋯O) and crystal packing angles (e.g., 74.83° between adjacent thiophene rings) .
Key Spectral Data Observed Values
1^1H NMR (δ, ppm)6.9 (NH), 6.79 (thiophene CH)
Crystallographic Angle (Thiophene)74.83° ± 0.07°

Basic: How is the structural and electronic configuration characterized?

Methodological Answer:

  • X-ray Diffraction : Identifies non-covalent interactions (e.g., methyl C–H⋯O and N–H⋯O hydrogen bonds) critical for stabilizing the crystal lattice .
  • IR Spectroscopy : Detects carbonyl (C=O) and hydroxyimino (N–O) stretches.
  • Computational Analysis : Density Functional Theory (DFT) can model tautomeric equilibria (e.g., keto-enol forms of the hydroxyimino group) to explain electronic transitions.

Advanced: How can diastereoselective synthesis be optimized for derivatives?

Methodological Answer:

  • Chiral Catalysts : Use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) to introduce substituents while retaining stereochemistry .
  • Protecting Group Strategy : Boc (tert-butoxycarbonyl) groups stabilize intermediates during multi-step syntheses, as seen in enantioselective iodolactamization for CCR2 antagonists .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) enhance stereochemical outcomes .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray results. For example, discrepancies in NH proton signals may arise from tautomerism or dynamic effects in solution .
  • Variable-Temperature NMR : Resolves broadening caused by conformational exchange.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when purity is disputed.

Advanced: What strategies improve reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Pd(PPh3_3)4_4 or CuI for Sonogashira reactions reduces side products .
  • Purification Techniques : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene at -30°C) enhances yield .
  • Reaction Monitoring : In situ FTIR or TLC tracks intermediate formation to optimize reaction times.
Optimization Parameters Recommended Conditions
Solvent for Curtius RearrangementToluane (reflux)
Crystallization Temperature-30°C
Catalyst for Cross-CouplingPd(PPh3_3)4_4, 2 mol%

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no known acute hazards, but general precautions apply) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

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